

X-ray crystal structure of N-aroyl pyrrolidine derivatives

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Compound of Interest

Compound Name: 1-(Pyrrolidin-1-ylcarbonyl)-2-bromobenzene

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A comparative analysis of the X-ray crystal structures of N-aroyl pyrrolidine derivatives reveals key structural features and intermolecular interactions that influence their chemical properties and biological activities. This guide provides a detailed comparison of crystallographic data from several N-aroyl pyrrolidine derivatives, outlines the experimental protocols for their structure determination, and visualizes the general workflow and a relevant biological signaling pathway. This information is intended for researchers, scientists, and professionals in drug development to facilitate the understanding of structure-activity relationships and guide the design of new therapeutic agents.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for a selection of N-aroyl pyrrolidine derivatives and related compounds. These parameters define the size and shape of the unit cell, which is the basic repeating unit of a crystal. The space group provides information about the symmetry of the crystal lattice.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
|---|-------------------------|----------------|---|------------|------------|------------|--------------|-------------|--------------|-----------|
| 4-chloro-5-oxo-1,2-diphenylpyrrolidine-2-carbonitrile | $C_{17}H_{13}ClN_2O$ | Triclinic | P-1 | 8.784 (2) | 9.539 (2) | 10.37 5(2) | 65.59 (3) | 87.11 (3) | 63.81 (3) | [1] |
| 1-benzoyl-2-(4-benzoyloxyphenyl)-4-chloropyrrolidine-2-carbonitrile | $C_{25}H_{21}ClN_2O_2$ | Monoclinic | C2/c | 27.05 4(6) | 10.15 8(2) | 16.14 3(3) | 90 | 107.5 2(3) | 90 | [1] |
| N α -(2-fluorobenzoyl)-N-(2- | $C_{23}H_{18}F_3N_3O_2$ | Orthorhombic | P2 ₁ 2 ₁ 2 ₁ | 5.188 (7) | 16.79 0(2) | 22.09 4(3) | 90 | 90 | 90 | [2][3] |

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pheny
lalani
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(Form
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Nα-
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pheny
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|---|------------------|---|---------|-----------|-----------|----|----|----|---|
| C ₂₃ H ₁₈ N ₃ O ₂ | Ortho rhombic | P2 ₁ 2 ₁ 2 ₁ | 5.21(4) | 16.73(11) | 22.21(15) | 90 | 90 | 90 | [2] [3] |
|---|------------------|---|---------|-----------|-----------|----|----|----|---|

| | | | | | | | | | | |
|--|---|----------------|------|------------|-----------|------------|----|------------|----|---------------------|
| 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride hemihydrate | C ₁₈ H ₁₇ NO ⁺ ·Cl ⁻ ·0.5H ₂ O | Mono clinic | C2/c | 35.1221(4) | 6.7115(1) | 30.1771(4) | 90 | 108.995(1) | 90 | [4] |
|--|---|----------------|------|------------|-----------|------------|----|------------|----|---------------------|

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17.51
8(4)

90

90

90

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Experimental Protocols

The determination of the X-ray crystal structure of N-aroyl pyrrolidine derivatives generally follows a standard procedure encompassing synthesis, crystallization, data collection, and structure refinement.

Synthesis and Crystallization

The N-aroyl pyrrolidine derivatives are typically synthesized through multi-step organic reactions. For instance, some derivatives can be prepared by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines in the presence of a catalytic amount of glacial acetic acid in ethanol.[6] Another common method is the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes.[7]

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture, such as methanol or ethanol.[2][3][5]

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[4] A

monochromatic X-ray beam, commonly from a Cu K α radiation source, is directed at the crystal.^[4] As the crystal is rotated, a series of diffraction patterns are collected by a detector.

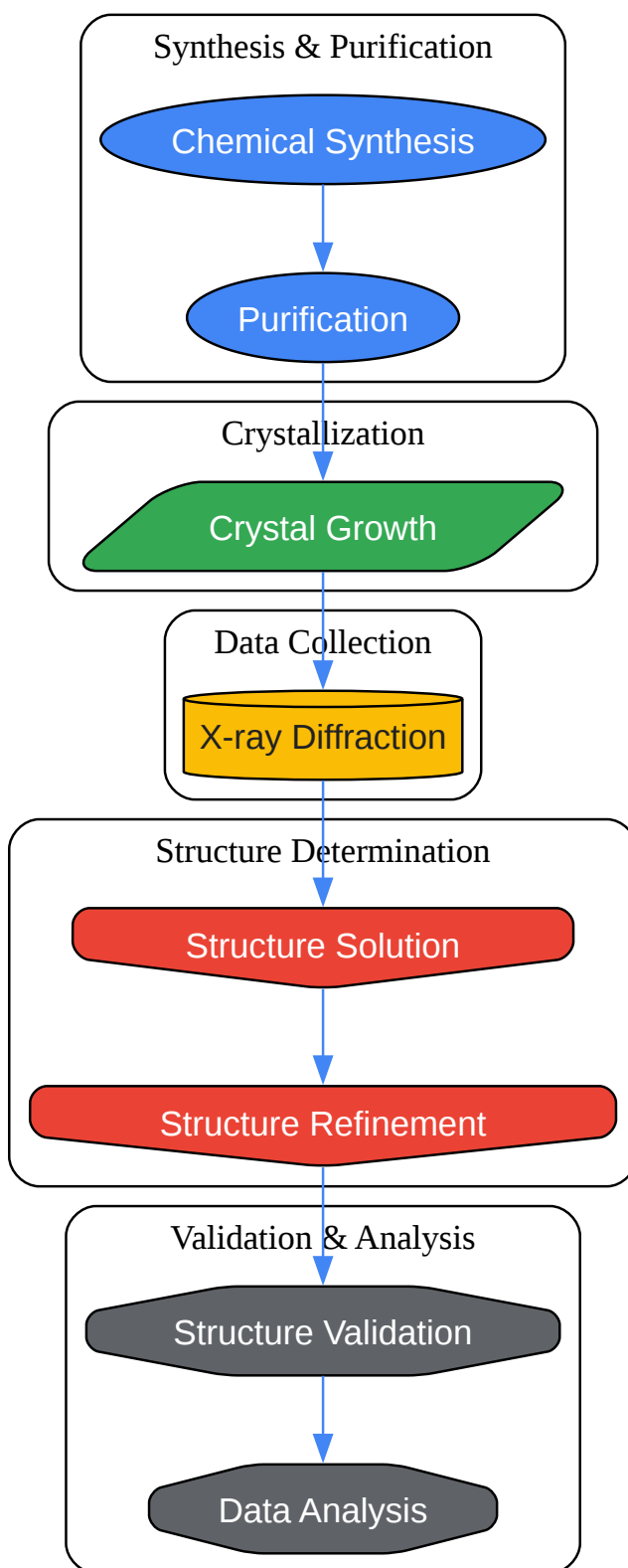
Structure Solution and Refinement

The collected diffraction data is used to determine the crystal structure. The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F^2 to improve the agreement between the observed and calculated structure factors. The positions of hydrogen atoms are often determined from the difference Fourier map or placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using X-ray crystallography.

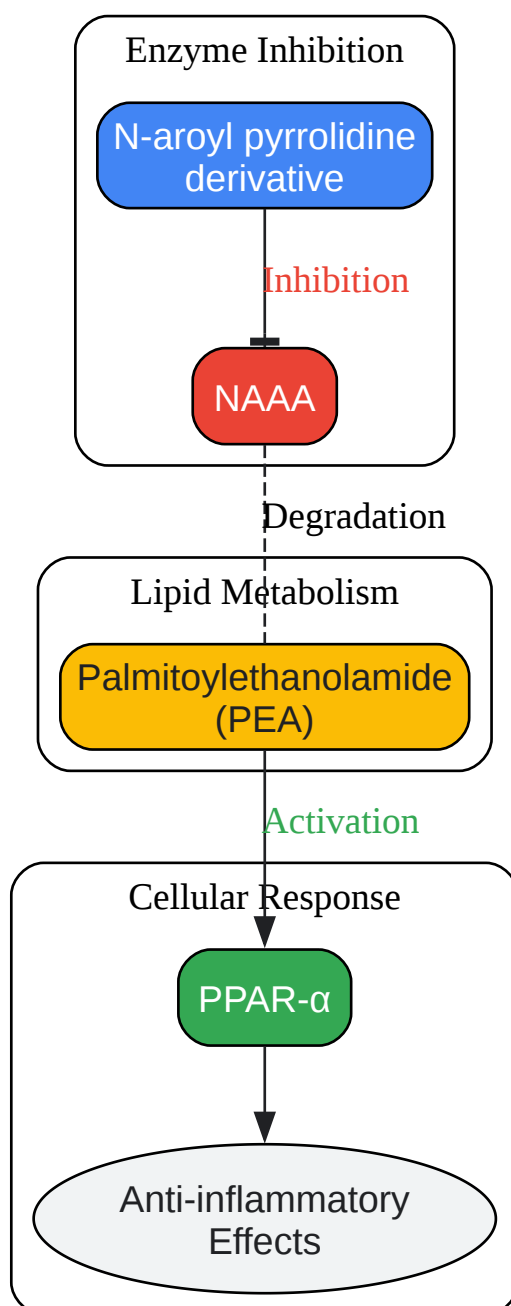


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Caption: General workflow for X-ray crystallography.

NAAA Signaling Pathway in Inflammation

Several N-acyl pyrrolidine derivatives have been identified as inhibitors of N-acyl ethanolamine acid amidase (NAAA), an enzyme involved in inflammation.[8][9] The inhibition of NAAA leads to an increase in the levels of palmitoylethanolamide (PEA), which in turn exerts anti-inflammatory effects, potentially through the activation of PPAR- α . The diagram below illustrates this proposed signaling pathway.



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Caption: NAAA inhibition signaling pathway.

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